molecular formula C7H10F3NO2S B3014173 (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide CAS No. 2155840-50-7

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B3014173
CAS No.: 2155840-50-7
M. Wt: 229.22
InChI Key: AMLKKBWPCBVOCR-WDSKDSINSA-N
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Description

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a fluorinated pyrrole derivative. Fluorinated pyrroles are of significant interest due to their unique biological, metabolic, physical, and pharmacokinetic properties . This compound is particularly notable for its trifluoromethyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyrroles, including (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide, often involves the use of electrophilic fluorination methods. One common approach is the direct fluorination of pyrrole rings using reagents like xenon difluoride . This method provides regioselective fluorination, yielding fluoropyrroles in moderate yields.

Industrial Production Methods

Industrial production of fluorinated pyrroles typically employs scalable synthetic routes that ensure high yield and purity. The use of ring-closing metathesis and other modular synthesis techniques allows for the efficient production of these compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrroles .

Scientific Research Applications

Chemistry

In chemistry, (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, fluorinated pyrroles are investigated for their potential as anti-inflammatory agents, stable receptor antagonists, and inhibitors of various enzymes . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of insecticides and other agrochemicals. Its unique chemical properties make it effective in targeting specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrroles, such as:

Uniqueness

What sets (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide apart is its specific trifluoromethyl group and the hexahydrothieno[2,3-c]pyrrole core. These structural features confer unique chemical and biological properties, making it particularly valuable in various applications .

Biological Activity

The compound (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its unique trifluoromethyl group and thieno[2,3-c]pyrrole backbone. This structure contributes to its polar nature and potential interactions with biological targets.

Cytotoxicity

Recent studies have indicated that thieno[2,3-c]pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : In a high-throughput screening study involving a library of small molecules, derivatives similar to thieno[2,3-c]pyrrole demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) over varying exposure times (24 h to 72 h) .
  • Mechanism of Action : The cytotoxic mechanism includes interference with cell cycle progression and modulation of key signaling pathways involving kinases such as p38 MAPK and Akt .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition:

  • Phosphodiesterase Inhibition : Thieno[2,3-c]pyrrole derivatives have been reported to inhibit phosphodiesterase 7A (PDE7A), which is involved in various cellular signaling pathways . This inhibition can lead to increased intracellular cAMP levels and subsequent effects on cell proliferation and survival.

Study on Antitumor Activity

A specific case study evaluated the antitumor activity of a thieno[2,3-c]pyrrole derivative in vivo:

  • Model : The study utilized xenograft models of human tumors.
  • Results : The derivative exhibited significant tumor growth inhibition compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionInhibits PDE7A and other kinases
Antitumor ActivitySignificant tumor growth inhibition in vivo

Properties

IUPAC Name

(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKKBWPCBVOCR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2[C@]1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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